molecular formula C15H12N2 B1279982 2-Amino-3-phenylquinoline CAS No. 36926-84-8

2-Amino-3-phenylquinoline

Cat. No.: B1279982
CAS No.: 36926-84-8
M. Wt: 220.27 g/mol
InChI Key: CIHDZAQRRFHMLW-UHFFFAOYSA-N
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Description

2-Amino-3-phenylquinoline is an organic compound with the molecular formula C15H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Preparation Methods

The synthesis of 2-Amino-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation, using hydrochloric acid as a catalyst . This method is advantageous due to its high yield and solvent-free conditions. Another method involves the use of α,β-unsaturated aldehydes in the presence of a suitable catalyst . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-phenylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation typically yields halogenated quinoline derivatives, while nitration produces nitroquinoline derivatives.

Scientific Research Applications

2-Amino-3-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Comparison with Similar Compounds

2-Amino-3-phenylquinoline can be compared with other similar compounds, such as:

  • 2-Methyl-4-phenylquinoline
  • 4-Hydroxy-2-phenylquinoline
  • 7-Bromo-2-hydroxy-3-phenylquinoline
  • 6-Bromo-2-chloro-3-phenylquinoline

These compounds share a similar quinoline backbone but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its amino group at the 2-position and phenyl group at the 3-position, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

3-phenylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHDZAQRRFHMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485223
Record name 2-Amino-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36926-84-8
Record name 2-Amino-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36926-84-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-amino-3-phenylquinoline synthesized according to the provided research?

A1: The research highlights a novel synthetic route for this compound. [, ] This involves reacting quinazoline or quinazoline 3-oxide with phenylacetonitrile without using a base catalyst. [, ] This reaction leads to the transformation of the starting material into the desired this compound. [, ] Interestingly, this transformation of quinazoline and its 3-oxide into quinoline derivatives was a key finding in these studies.

Q2: Are there any other quinoline derivatives produced alongside this compound in these reactions?

A2: Yes, the reactions described are not solely dedicated to producing this compound. Depending on the specific reaction conditions and the starting materials (quinazoline or quinazoline 3-oxide), other quinoline derivatives are also formed. [, ] For instance, when using ethyl cyanoacetate as a reactant with quinazoline 3-oxide, ethyl 2-amino-3-quinolinecarboxylate is formed alongside ethyl α-cyano-ο-[N-(2-cyano-2-ethoxycarbonylvinyl) amino] cinnamate. [] The diversity of products highlights the complex reactivity of quinazoline and its 3-oxide with active methylene compounds.

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